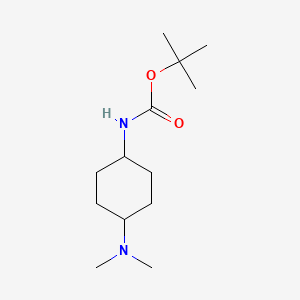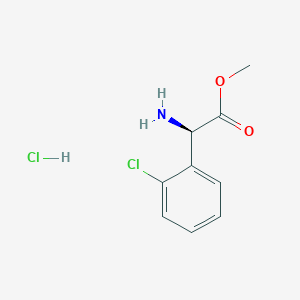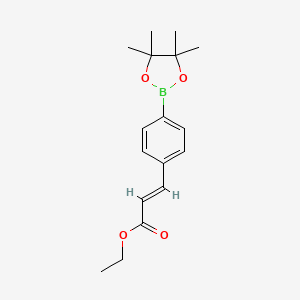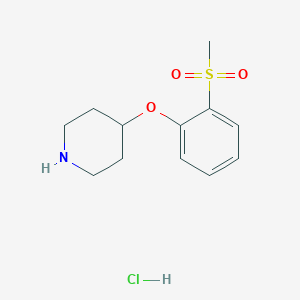
2-(2-Amino-5-bromoanilino)ethanol
Overview
Description
“2-(2-Amino-5-bromoanilino)ethanol” is a versatile chemical compound used in various scientific research. This compound holds immense potential due to its unique properties, allowing it to be applied in diverse fields such as medicine, materials science, and environmental research .
Synthesis Analysis
The synthesis of compounds similar to “2-(2-Amino-5-bromoanilino)ethanol” has been reported in the literature. For instance, a series of novel 2-amino-5-ethylpyrimidine derivatives were designed and synthesized for their antiproliferative activities against human cancer cells . Another study reported the synthesis of 2-amino 5-bromopyridinium 4-carboxybutanoate, an organic NLO single crystal .
Chemical Reactions Analysis
While specific chemical reactions involving “2-(2-Amino-5-bromoanilino)ethanol” are not available, studies have shown that similar compounds exhibit interesting chemical behaviors. For example, 2-(2-aminoethylamino)ethanol has superior performance to monoethanolamine for CO2 separation, in terms of its ability to sorb CO2 by its primary amine and desorb CO2 by its secondary amine .
Scientific Research Applications
Enantioselective Synthesis
- Enantioselective Catalysis : 2-(2-Amino-5-bromoanilino)ethanol and related compounds have been utilized in enantioselective synthesis. For instance, the resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol, a compound structurally similar to 2-(2-Amino-5-bromoanilino)ethanol, was achieved through lipase-catalyzed alcoholysis, hydrolysis, and acylation, indicating its potential in asymmetric synthesis and pharmaceutical development (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).
Multicomponent Combinatorial Synthesis
- Combinatorial Chemistry : The compound has been involved in multicomponent combinatorial synthesis processes. For example, a study focused on the combinatorial synthesis of 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one derivatives, showcasing the compound's application in creating a variety of chemically diverse molecules, potentially useful in drug discovery and material science (Patravale et al., 2014).
Biochemical Analysis
- Biochemical Research : In biochemical studies, the compound has been used in assays to detect enzyme activity. For instance, in the study of esterase and phosphatase activity in spiders, a solution containing a compound structurally related to 2-(2-Amino-5-bromoanilino)ethanol was used to demonstrate intracellular and intercellular esteratic activity (Houghton, Ledsham, Pearson, & Pollak, 1967).
Organic Synthesis and Catalysis
- Organic Synthesis : The compound is used in organic synthesis, particularly in the context of catalysis. For example, a copper-catalyzed direct amination of ortho-functionalized haloarenes with sodium azide as the amino source in ethanol was reported, highlighting the role of related compounds in facilitating important chemical transformations (Zhao, Fu, & Qiao, 2010).
Characterization of Novel Compounds
- Characterization of Novel Chemical Entities : The compound has been used in the synthesis and structure characterization of novel chemical entities. For instance, novel polydentate chiral amino alcohols were synthesized, showcasing the utility of 2-(2-Amino-5-bromoanilino)ethanol in creating new chiral molecules for potential applications in asymmetric synthesis and catalysis (Kai, 2012).
Future Directions
While specific future directions for “2-(2-Amino-5-bromoanilino)ethanol” are not available, the future of bioethanol, a related compound, is bright. The need for renewable energy sources to replace dependence on foreign oil is in high demand . Biomass ethanol is the future of ethanol production because biomass feedstocks require less fossil fuels to grow, harvest, and produce .
properties
IUPAC Name |
2-(2-amino-5-bromoanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c9-6-1-2-7(10)8(5-6)11-3-4-12/h1-2,5,11-12H,3-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPNOOCLGBNBRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)NCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2,7-Diazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B1400393.png)


![4-[(6-Fluoropyridin-3-yl)methyl]morpholine](/img/structure/B1400396.png)

